2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring fused to a dihydropyridine moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable dihydropyridine precursor in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyridine derivatives, and substituted piperidine derivatives.
Scientific Research Applications
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid methyl ester
- 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid ethyl ester
Uniqueness
What sets 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride apart from similar compounds is its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for pharmaceutical applications. Additionally, its unique structural features allow for diverse chemical modifications, enabling the development of a wide range of derivatives with varying biological activities.
Properties
Molecular Formula |
C11H15ClN2O3 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-oxo-5-piperidin-4-yl-1H-pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7;/h5-7,12H,1-4H2,(H,13,14)(H,15,16);1H |
InChI Key |
MSRMQAIQMBMFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)C(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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